1-Dodecanamine, N,N-didodecyl-, N-oxide
Description
Properties
CAS No. |
20587-64-8 |
|---|---|
Molecular Formula |
C36H75NO |
Molecular Weight |
538.0 g/mol |
IUPAC Name |
N,N-didodecyldodecan-1-amine oxide |
InChI |
InChI=1S/C36H75NO/c1-4-7-10-13-16-19-22-25-28-31-34-37(38,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI Key |
FZWOVYKSFQAUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)[O-] |
Origin of Product |
United States |
Fundamental Aspects of N,n Dimethyl 1 Dodecanamine N Oxide in Academic Research
Classification and Structural Characteristics within Amine Oxide Surfactant Chemistry
N,N-Dimethyl-1-dodecanamine N-oxide, also known as lauryldimethylamine oxide (LDAO), belongs to the class of amine oxide surfactants. nih.govmedchemexpress.com These compounds are characterized by a tertiary amine group that has been oxidized to form a coordinate covalent bond between the nitrogen and oxygen atoms (N→O). nih.gov This N-O bond is highly polar, conferring a significant dipole moment to the molecule.
The structure of N,N-Dimethyl-1-dodecanamine N-oxide is inherently amphiphilic. It consists of:
A long, hydrophobic alkyl chain: A 12-carbon dodecyl group (C12H25) which is nonpolar and repels water.
A compact, hydrophilic headgroup: A dimethylamine (B145610) oxide group [(CH₃)₂NO] which is polar and readily interacts with water.
This dual nature allows the molecule to reduce the surface tension between different phases, such as oil and water or air and water, which is the defining characteristic of a surfactant. medchemexpress.com
Within surfactant chemistry, N,N-Dimethyl-1-dodecanamine N-oxide is often classified as a non-ionic surfactant at neutral or alkaline pH. However, in acidic conditions, the oxygen atom can be protonated, giving the headgroup a positive charge and causing the surfactant to exhibit cationic behavior. This pH-dependent nature adds to its versatility in research applications. The pKa value for this protonation is approximately 4.65, meaning it transitions from non-ionic to cationic in the pH range of 3 to 7. researchgate.net
Below is a table summarizing the key chemical properties of N,N-Dimethyl-1-Dodecanamine N-Oxide.
| Property | Value |
| CAS Number | 1643-20-5 |
| Molecular Formula | C₁₄H₃₁NO |
| Molecular Weight | 229.40 g/mol |
| IUPAC Name | N,N-dimethyldodecan-1-amine oxide |
| Appearance | Crystalline solid or powder |
| Critical Micelle Concentration (CMC) | 1-2 mM |
(Data sourced from references 3, 9, 15, 17)
Overview of Academic Research Trajectories and Significance
Academic research involving N,N-Dimethyl-1-dodecanamine N-oxide has largely focused on its utility as a mild, non-denaturing detergent in biochemistry and biophysics. chemimpex.com Its ability to form micelles and solubilize biological membranes while often preserving the native structure and function of membrane proteins makes it an invaluable tool.
Key research applications and areas of investigation include:
Protein Solubilization and Crystallization: It is widely used to extract proteins from biological membranes. Researchers have successfully used it to solubilize and stabilize proteins for structural studies, including X-ray crystallography and NMR spectroscopy.
Enzyme Activity Studies: The compound has been employed in studies investigating enzyme kinetics. For instance, research has explored its influence on the activity of sarcoplasmic reticulum Ca(2+)-transporting ATPase, demonstrating that it can modulate enzyme function depending on concentration and the lipid environment. nih.gov
Micellar and Phase Behavior: The self-assembly of N,N-Dimethyl-1-dodecanamine N-oxide in aqueous solutions has been a subject of extensive study. Research has examined the formation of micelles, their structure, and their interaction with other molecules, such as lanthanide ions, to understand complex self-organizing systems. researchgate.net
Synthesis and Chemical Reactions: The synthesis of N,N-Dimethyl-1-dodecanamine N-oxide is typically achieved through the oxidation of its tertiary amine precursor, N,N-dimethyldodecylamine. researchgate.netnist.gov Common oxidizing agents include hydrogen peroxide. researchgate.netorgsyn.org Under reducing conditions, the N-oxide can be converted back to the corresponding tertiary amine, a reaction that has applications in drug metabolism studies where similar N-oxide metabolites are analyzed. evitachem.comresearchgate.net
The significance of N,N-Dimethyl-1-dodecanamine N-oxide in academic research lies in its effectiveness and gentle nature compared to harsher ionic detergents. Its well-characterized physical and chemical properties allow for controlled experimental conditions, making it a standard choice in laboratories focused on membrane biology and protein science. chemimpex.com
The table below highlights significant research applications for this compound.
| Research Area | Application |
| Biochemistry/Biophysics | Solubilization and stabilization of membrane proteins and enzymes. chemimpex.com |
| Structural Biology | Used as a detergent in protein crystallization and NMR studies. |
| Pharmacology | Serves as a model compound for studying the reduction of N-oxide drugs. researchgate.net |
| Physical Chemistry | Investigation of micelle formation and surfactant phase behavior. researchgate.net |
| Agricultural Science | Utilized as a surfactant in pesticide formulations to improve efficacy. chemimpex.com |
Synthetic Methodologies and Reaction Pathways for N,n Dimethyl 1 Dodecanamine N Oxide
Oxidation Reactions in Amine Oxide Synthesis
The conversion of a tertiary amine to its corresponding N-oxide is a critical step that involves the formation of a new N-O bond. Various oxidizing agents can accomplish this transformation, with a significant emphasis in modern chemistry on "green" oxidants like hydrogen peroxide.
Hydrogen peroxide (H₂O₂) is a preferred oxidant for the N-oxidation of tertiary amines due to its environmental compatibility, as its primary byproduct is water. researchgate.net While the direct reaction can be slow, various catalytic systems have been developed to enhance reaction rates and yields. researchgate.netasianpubs.org
Environmentally friendly methods for synthesizing N-oxides often rely on the catalytic oxidation of tertiary amines with aqueous hydrogen peroxide. researchgate.net Catalysts are crucial for activating the H₂O₂ molecule. Effective systems include:
Flavin Catalysis : A mild and highly effective H₂O₂ oxidation of tertiary aliphatic amines can be achieved using a flavin catalyst. acs.org This biomimetic approach leads to fast and selective reactions, allowing for the isolation of N-oxides in good yields under gentle conditions. researchgate.netacs.org
Tungstate Catalysts : A recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) (LDH-WO₄²⁻) has been shown to be a highly effective heterogeneous catalyst. researchgate.netasianpubs.org This system facilitates the N-oxidation of aliphatic tertiary amines in water at room temperature, achieving quantitative yields at a high rate. asianpubs.org
Methyltrioxorhenium (MTO) : MTO is another efficient catalyst that reacts with hydrogen peroxide to form adducts capable of rapid oxidation of nucleophilic nitrogen atoms. This system provides facile and high-yield conversions at or below room temperature. asianpubs.orgepa.gov
The general reaction for the H₂O₂ mediated oxidation of N,N-Dimethyl-1-Dodecanamine is depicted below:
CH₃(CH₂)₁₁N(CH₃)₂ + H₂O₂ → CH₃(CH₂)₁₁N⁺(O⁻)(CH₃)₂ + H₂O
A 2016 study reported the successful oxidation of N,N-Dimethyl Dodecyl Amine to its N-oxide using H₂O₂ as the oxidant, highlighting it as an environmentally friendly approach. journalijar.com
Besides hydrogen peroxide, other peroxy compounds are effective for the oxidation of tertiary amines. epa.gov Organic peracids and hydroperoxides offer alternative routes, often under anhydrous conditions.
tert-Butyl Hydroperoxide : The oxidation of tertiary amines can be accomplished using tert-butyl hydroperoxide in organic solvents. A procedure using vanadium oxyacetylacetonate as a catalyst allows for a short reaction time and straightforward isolation of the anhydrous amine oxide. orgsyn.org This method is presented as a convenient alternative to aqueous hydrogen peroxide or peracid oxidants. orgsyn.org
Peracids : Peroxy acids (peracids) are classic reagents for this transformation. epa.gov However, their use can be less atom-economical compared to H₂O₂.
Magnesium Monoperphthalate (MMPP) : MMPP is another oxidant employed in the oxidation of tertiary amines. epa.gov
Preliminary studies have also explored the oxidation of tertiary amines using cumene (B47948) hydroperoxide. dtic.mil
Precursor Compound Synthesis
The synthesis of the tertiary amine, N,N-Dimethyl-1-Dodecanamine (also known as DDA), is the foundational step. Various methodologies exist, ranging from classical alkylation reactions to more modern catalytic approaches.
Several synthetic schemes have been developed for the preparation of N,N-Dimethyl-1-Dodecanamine. researchgate.net These routes often start from dodecylamine (B51217) (a primary amine) or other dodecyl derivatives.
Eschweiler–Clarke Reaction : This is a cost-effective and high-yielding method that uses formaldehyde (B43269) and formic acid to methylate a primary amine. researchgate.net Dodecylamine is treated with formic acid and formaldehyde and heated to produce N,N-Dimethyl-1-Dodecanamine. researchgate.net
Alkylation with Alkyl Halides/Sulfates : Dodecylamine can be directly methylated using an alkylating agent like dimethyl sulfate (B86663) in the presence of a catalyst. researchgate.net
Reductive Amination : A robust and widely used method for tertiary amine synthesis is carbonyl reductive amination. nih.govnih.gov This involves the reaction of a secondary amine with an aldehyde to form an iminium ion, which is then reduced. To form DDA, one could, for example, react N-methyldodecylamine with formaldehyde and a reducing agent.
Catalytic Hydrogenation : N,N-dimethyldodecylamine can be synthesized via the catalytic hydrogenation of N,N-dimethyldodecylamide. semanticscholar.org
| Method | Starting Materials | Key Reagents | Reference |
|---|---|---|---|
| Eschweiler–Clarke Reaction | Dodecylamine | Formic Acid, Formaldehyde | researchgate.net |
| Direct Alkylation | Dodecylamine | Dimethyl Sulfate, Sodium Sulphate | researchgate.net |
| Catalytic Hydrogenation | N,N-dimethyldodecylamide | H₂ (Hydrogen Gas), Catalyst | semanticscholar.org |
The direct alkylation of amines is the most straightforward conceptual approach to synthesizing tertiary amines. researchgate.net This involves forming C-N bonds by reacting a nitrogen-containing compound with an alkylating agent.
For the synthesis of N,N-Dimethyl-1-Dodecanamine, this can be viewed as the exhaustive methylation of 1-dodecanamine. A method using dimethyl sulfate as the methylating agent has been reported. researchgate.net Generally, the direct N-alkylation of secondary amines with alkyl halides can be challenging as it often leads to the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net To circumvent this, specific bases like Hünig's base (N,N-diisopropylethylamine) can be employed to facilitate the reaction efficiently without quaternization. researchgate.net Other strong bases like potassium hydride have also been used in combination with triethylamine (B128534) for the alkylation of secondary amines. jst.go.jp
A more recent approach involves a visible-light-facilitated carbonyl alkylative amination, which couples aldehydes and secondary amines with alkyl halides to form tertiary amines. nih.govcam.ac.uk
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is key to optimizing synthetic pathways. For the synthesis of N,N-Dimethyl-1-Dodecanamine N-Oxide, this involves studying both the precursor formation and the final oxidation step.
The mechanism of the Eschweiler–Clarke reaction for preparing the DDA precursor is well-understood. It proceeds through the formation of an iminium ion. Dodecylamine first reacts with formaldehyde to form a Schiff base, which then dehydrates to an N=C intermediate. Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyldodecylamine). This process repeats a second time to yield the tertiary amine, N,N-Dimethyl-1-Dodecanamine. researchgate.net
The oxidation of tertiary amines to N-oxides is generally considered a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom onto the electrophilic oxygen of the oxidizing agent (e.g., H₂O₂ or a peracid). In catalyzed reactions, the mechanism is more complex. For instance, in the flavin-catalyzed H₂O₂ oxidation, a catalytic cycle is proposed where, in addition to hydrogen peroxide, molecular oxygen is required to initiate the process. acs.org
Mechanistic studies of iron-catalyzed α-C-H oxidations of tertiary amines, a related but different transformation, suggest complex pathways involving either an Fe(IV)-oxo intermediate or a 2-electron pathway at an Fe(II) center with a bound oxidant. chemrxiv.orgresearchgate.net While this specific reaction leads to dealkylation rather than N-oxide formation, it provides insight into the intricate ways metal catalysts can interact with amines and oxidants. chemrxiv.org Electrochemical studies show that the oxidation of tertiary amines can proceed via a one-electron oxidation to form an intermediate amine radical cation. researchgate.net
| Transformation | Key Intermediate | Mechanistic Pathway | Reference |
|---|---|---|---|
| DDA Synthesis (Eschweiler–Clarke) | Iminium Ion | Reductive Amination | researchgate.net |
| N-Oxide Formation (Electrochemical) | Amine Radical Cation | Single Electron Transfer | researchgate.net |
| N-Oxide Formation (Flavin-Catalyzed) | Flavin-Peroxide Adduct | Catalytic Cycle | acs.org |
Interfacial Science and Colloidal Chemistry of N,n Dimethyl 1 Dodecanamine N Oxide
Micellization Behavior in Aqueous Media
The self-assembly of DDAO in aqueous solutions is a critical aspect of its function as a surfactant. This process is characterized by the formation of micelles, which are aggregates of surfactant molecules that form above a certain concentration known as the critical micelle concentration (CMC). The micellization behavior of DDAO is particularly interesting due to its pH-responsive nature.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The CMC of DDAO is a fundamental parameter that is significantly influenced by environmental factors such as pH and the presence of electrolytes. At neutral to high pH, DDAO exists as a nonionic surfactant. However, in acidic conditions, the amine oxide headgroup can become protonated, rendering the surfactant cationic. This change in charge dramatically affects its self-assembly.
The CMC of DDAO in aqueous solution is approximately 1-2 mM. rsc.orgacs.org However, this value is highly dependent on the pH. At high ionic strength, the CMC displays a minimum value at a pH close to the pKa of the surfactant. umass.edu This is attributed to the formation of specific hydrogen bonds between the head groups of both protonated (cationic) and deprotonated (nonionic) DDAO molecules, which facilitates micelle formation. umass.edu
The addition of electrolytes, such as sodium chloride (NaCl), also has a pronounced effect on the CMC of DDAO. For the nonionic form of DDAO, the logarithm of the CMC decreases linearly with increasing NaCl concentration. rug.nl For the cationic form, a nonlinear relationship is observed. rug.nl In the presence of high concentrations of NaCl (above approximately 0.2 M), the CMC of the cationic species becomes lower than that of the nonionic species, suggesting a strong attractive interaction, likely hydrogen bonding, between the cationic headgroups. rug.nl
Table 1: Critical Micelle Concentration (CMC) of N,N-Dimethyl-1-Dodecanamine N-Oxide under Various Conditions
| Condition | CMC (mM) | Reference |
|---|---|---|
| Aqueous Solution (no added salt) | 1-2 | rsc.orgacs.org |
| Aqueous Solution (pH dependent) | Minimum near pKa | umass.edu |
| High Ionic Strength | Displays a minimum | umass.edu |
| > 0.2 M NaCl (cationic form) | Lower than nonionic form | rug.nl |
Structural Characterization of Micelles, Including Aggregation Numbers and Size
The micelles formed by DDAO are not static structures; their size and shape are highly dependent on factors like pH and ionic strength. At high and low pH values, DDAO tends to form spherical or ellipsoidal micelles. nih.gov However, in the pH range of 4 to 6, particularly at high ionic strength (I > 0.2 M), a coexistence of spherical micelles and larger, rod-like or cylindrical micelles is observed. nih.gov
The aggregation number, which is the average number of surfactant molecules in a micelle, also varies significantly with pH. Similar to the CMC, the aggregation number of DDAO micelles shows a maximum at a pH value close to the pKa of the surfactant, especially at high ionic strength. umass.edu This is again explained by the hydrogen bonding between protonated and nonionic DDAO molecules, which creates an effectively double-tailed surfactant geometry that favors the growth of cylindrical micelles. nih.gov The aggregation number for the nonionic form of DDAO can be reduced in the presence of certain polymers. researchgate.net
Dynamic light scattering studies have provided insights into the hydrodynamic size of these micelles. In the pH range of 4-6, spherical micelles with an apparent radius of 3 to 7 nm coexist with cylindrical micelles having radii of 15 to 40 nm. nih.gov
Table 2: Structural Characteristics of N,N-Dimethyl-1-Dodecanamine N-Oxide Micelles
| Condition | Micelle Structure | Aggregation Number | Hydrodynamic Radius (nm) | Reference |
|---|---|---|---|---|
| High/Low pH | Spherical/Ellipsoidal | Varies with conditions | 3 - 7 (spherical) | nih.gov |
| pH 4-6 (I > 0.2 M) | Coexistence of spherical and rod-like | Maximum near pKa | 15 - 40 (cylindrical) | umass.edunih.gov |
| High Ionic Strength | Varies with pH | Maximum near pKa | - | umass.edu |
pH-Dependent Micellar Properties
The pH of the aqueous medium is a critical determinant of the micellar properties of DDAO. The protonation of the amine oxide headgroup at acidic pH leads to significant changes in inter-surfactant interactions within the micelles. The pKa of the DDAO monomer is around 5.0, and this is the pH at which the properties of the micelles often show extreme values. umass.edu
At a pH near the pKa, where both protonated (cationic) and deprotonated (nonionic) forms of the surfactant coexist, the formation of hydrogen bonds between these species is maximized. umass.edu This leads to a minimum in the CMC and a maximum in the aggregation number and micelle size, promoting the transition from spherical to rod-like micelles. umass.edunih.gov This pH-dependent behavior allows for the fine-tuning of the solution properties, which is a valuable characteristic in various applications.
Interactions with Biomembranes and Model Lipid Bilayers
The interaction of DDAO with biomembranes and model lipid systems is of great interest, particularly for its applications in membrane protein research and drug delivery. DDAO's ability to solubilize membranes is a key feature of its utility.
Surfactant Partitioning into Phospholipid Vesicles
The initial step in the interaction of DDAO with a lipid bilayer is the partitioning of surfactant monomers from the aqueous phase into the membrane. This process occurs at surfactant concentrations below the CMC. The partitioning of DDAO into the lipid bilayer alters the membrane's physical properties.
Studies with reconstituted sarcoplasmic reticulum Ca(2+)-transporting ATPase in diacylphosphatidylcholine vesicles have shown that the incorporation of DDAO affects the bilayer thickness. researchgate.net For instance, in dioleoylphosphatidylcholine (DOPC) bilayers, the incorporation of DDAO can lead to a decrease in the bilayer thickness. researchgate.net The partitioning of surfactants into lipid vesicles is a crucial prerequisite for the subsequent solubilization of the membrane.
Mechanisms of Membrane Solubilization and Phase Transitions
The solubilization of lipid bilayers by detergents like DDAO is generally described by a three-stage model. The first stage involves the partitioning of surfactant monomers into the lipid bilayer. As the concentration of the surfactant in the bilayer increases, the membrane becomes saturated. Beyond this saturation point, the bilayer begins to break down, and mixed micelles composed of both lipid and surfactant molecules are formed. In the final stage, at high surfactant concentrations, the lipid bilayer is completely solubilized into mixed micelles.
Interestingly, for DDAO and other similar nonionic detergents, an intermediate step of vesicle fusion can occur before complete solubilization. mdpi.com At the transition to cooperative binding, DDAO can induce the fusion of small unilamellar liposomes into larger vesicles. mdpi.com This is in contrast to detergents with strongly hydrophilic heads, which tend to solubilize membranes more slowly and without inducing fusion. mdpi.com The solubilization process can also be viewed as a combination of a transbilayer attack, where detergent molecules flip-flop across the lipid bilayer, and the direct extraction of membrane components by detergent micelles. mdpi.com The interaction of DDAO with lipid bilayers can also influence the phase transition temperature of the lipids, affecting the fluidity and order of the membrane.
Effects on Bilayer Structural Parameters: Thickness and Area per Lipid
The incorporation of N,N-Dimethyl-1-Dodecanamine N-oxide monomers into a lipid bilayer can significantly alter its structural parameters. Research investigating its effect on vesicles of synthetic diacylphosphatidylcholines has shown measurable changes in bilayer thickness. In dioleoylphosphatidylcholine (diC18:1PC) bilayers, the introduction of the surfactant at molar ratios up to 1.3 (surfactant to lipid) leads to a decrease in the bilayer thickness by approximately 0.4 ± 0.1 nm, as estimated by small-angle neutron scattering (SANS). nih.gov
This structural change is also accompanied by effects on the lipid packing and headgroup orientation. Studies using 31P-NMR have indicated that in this concentration range, the chemical shift anisotropy increases, suggesting that N,N-Dimethyl-1-Dodecanamine N-oxide influences the orientation of the phosphatidylcholine dipole. nih.gov Such alterations imply a change in the area per lipid molecule to accommodate the surfactant, thereby modifying the lateral pressure profile and physical properties of the membrane.
Table 1: Effect of N,N-Dimethyl-1-Dodecanamine N-Oxide on Bilayer Thickness
| Lipid Bilayer Composition | Surfactant:Lipid Molar Ratio | Observed Change in Bilayer Thickness (nm) | Measurement Technique |
|---|---|---|---|
| dioleoylphosphatidylcholine (diC18:1PC) | ≤ 1.3 | - 0.4 ± 0.1 | SANS |
Investigation of Pore Formation and Membrane Permeabilization
The interaction between N,N-Dimethyl-1-Dodecanamine N-oxide and lipid membranes is concentration-dependent and is often described by a three-stage model. researchgate.net
Binding Stage: At low concentrations, surfactant monomers partition from the aqueous phase and incorporate into the lipid bilayer.
Lamellar-Micellar Transition: As the concentration increases beyond a saturation point, the surfactant begins to solubilize the membrane, leading to the coexistence of surfactant-saturated vesicles and mixed micelles composed of lipids and surfactants.
Micellization Stage: At sufficiently high concentrations, the bilayer structure is completely disrupted, and only mixed micelles exist. researchgate.net
During this process, particularly before complete solubilization, the integrity of the membrane is compromised. Studies using unilamellar liposomes made from egg yolk phosphatidylcholine (EYPC) and filled with the hydrophilic fluorescent probe calcein (B42510) have demonstrated this permeabilization effect. The leakage of calcein from the liposomes indicates the formation of defects in the membrane. Research has identified specific surfactant concentrations that induce the formation of small defects and larger pores, which are sufficiently wide to allow the complete release of the entrapped calcein. researchgate.net This occurs at surfactant concentrations where the liposomal structure is still largely preserved, prior to the onset of full solubilization into micelles. researchgate.net
Table 2: Key Surfactant Concentrations for Membrane Permeabilization in EYPC Liposomes
| EYPC Concentration | Event | N,N-Dimethyl-1-Dodecanamine N-Oxide Concentration (mmol/dm³) |
|---|---|---|
| 0.4 mmol/dm³ | Induction of small defects/pores (First turning point) | 0.41 ± 0.03 |
| 0.4 mmol/dm³ | Formation of large pores (Second turning point) | 0.96 ± 0.03 |
Protein-Surfactant Interactions
N,N-Dimethyl-1-Dodecanamine N-oxide is a widely utilized zwitterionic surfactant in biochemical and structural biology research involving proteins, especially membrane proteins. evitachem.commdpi.com
Solubilization of Membrane Proteins and Macromolecules in Research
One of the primary applications of this surfactant is the solubilization of integral membrane proteins. evitachem.comcreative-biolabs.comfishersci.com Due to their amphipathic nature, detergents like N,N-Dimethyl-1-Dodecanamine N-oxide can disrupt the lipid bilayer. mdpi.com The hydrophobic tails of the detergent interact with the transmembrane domains of the protein, while the hydrophilic headgroups face the aqueous solvent. This process effectively extracts the protein from its native membrane environment, forming a protein-detergent complex that is soluble in aqueous buffers, a critical step for subsequent purification and characterization. creative-biolabs.com
Influence on Protein Conformation, Stability, and Unfolding
The interaction of N,N-Dimethyl-1-Dodecanamine N-oxide with proteins can significantly influence their structure and stability. The effect is highly dependent on the surfactant's concentration relative to its critical micelle concentration (CMC), which is approximately 1-2 mM. serva.de
Studies using the globular protein β-lactoglobulin (βLG) have shown that at concentrations below the CMC, the surfactant behaves like a nonionic surfactant with minimal interaction. nih.gov However, at concentrations above the CMC, it induces the unfolding of the protein's native structure. This indicates that the formation of micelles is a key factor in the surfactant's denaturing activity on this particular soluble protein. nih.gov For membrane proteins, while the detergent is chosen to maintain the native fold, its concentration and properties are critical to preserving stability and function outside the lipid bilayer. mdpi.com
Characterization of Protein-Detergent Complex Structures
Once a membrane protein is solubilized, it exists within a belt of detergent molecules. The resulting protein-detergent complex can be characterized by various biophysical techniques. In the case of the unfolded β-lactoglobulin interacting with N,N-Dimethyl-1-Dodecanamine N-oxide above the CMC, the resulting complex structure is described as resembling a protein-decorated micelle. nih.gov For integral membrane proteins, the detergent forms a micellar structure that shields the protein's hydrophobic surfaces from the aqueous environment, approximating the thickness of a native lipid bilayer to maintain structural integrity.
Role in Membrane Protein Reconstitution and Crystallization
Beyond solubilization, N,N-Dimethyl-1-Dodecanamine N-oxide plays a crucial role in the functional and structural study of membrane proteins. It is used in reconstitution experiments where a purified membrane protein is re-inserted into an artificial lipid bilayer, such as a liposome, to study its function in a more native-like environment. researchgate.net
Furthermore, it has a historically significant and ongoing role in the structural biology of membrane proteins. It is considered one of the key detergents that has been successfully used to crystallize a large percentage of known membrane protein structures. mdpi.comserva.de Notably, it was the detergent used to obtain the first crystal structure of a membrane protein, the photosynthetic reaction center, and was also instrumental in crystallizing the first structure of a potassium channel, KcsA. mdpi.comserva.de Its ability to form stable and homogenous protein-detergent complexes often yields well-diffracting crystals, which are essential for determining high-resolution atomic structures via X-ray crystallography. mdpi.com
Supramolecular Assembly and Material Interfaces
Formation of Liquid Crystalline Phases
There is no available research detailing the conditions, concentrations, or temperatures at which 1-Dodecanamine, N,N-didodecyl-, N-oxide may form liquid crystalline phases.
Preparation of Emulsions and Microemulsions
Specific methodologies, component ratios, and resulting properties of emulsions and microemulsions formulated with 1-Dodecanamine, N,N-didodecyl-, N-oxide are not documented in the reviewed scientific literature.
This report underscores a potential area for future research within the field of surfactant science to characterize the unique properties that the three long dodecyl chains may impart to 1-Dodecanamine, N,N-didodecyl-, N-oxide and its potential applications in materials and formulations.
Theoretical and Computational Studies of N,n Dimethyl 1 Dodecanamine N Oxide Systems
Molecular Dynamics (MD) Simulations
MD simulations are a cornerstone for studying the dynamic behavior of molecules over time. For DDAO, these simulations have been instrumental in understanding the formation and properties of micelles, as well as its interactions with biological structures like membranes and proteins.
Large-scale atomistic molecular dynamics simulations have been employed to investigate the structural and interfacial characteristics of DDAO micelles in aqueous solutions. nih.govacs.org Studies have shown that DDAO micelles are typically ellipsoidal, a finding that aligns well with experimental data from small-angle neutron scattering (SANS). nih.govacs.org The shape and size of these micelles are not static and can be influenced by the presence of other molecules. For instance, the encapsulation of oils like ethyl butyrate (B1204436) and ethyl caprylate can cause the micelles to become more spherical. nih.govacs.org
Simulations also provide detailed information on the packing and hydration of surfactant molecules within the micelle. nih.govacs.org The area per DDAO molecule and the number of water molecules hydrating each headgroup are key parameters that can be extracted from these simulations, offering a picture of the micelle-water interface. nih.govacs.org The dynamics of micelle formation itself, whether from a pre-assembled state or from individual surfactant molecules dispersed in water, have been shown to lead to nearly identical final structural properties, demonstrating the thermodynamic stability of these aggregates. nih.govacs.org
| Property | Value |
|---|---|
| Aggregation Number | 104 |
| Shape | Ellipsoidal |
| Axial Ratios | ~1.3–1.4 |
| Area per DDAO Molecule | 94.8 Ų |
| Average Hydration Number per DDAO Molecule | ~8 |
DDAO is frequently used to solubilize membranes for the study of membrane proteins. scispace.com MD simulations can model the initial stages of this process, revealing how individual DDAO molecules intercalate into phospholipid bilayers. scispace.com These studies show that the insertion of DDAO molecules, which are amphiphilic, alters the physical properties of the model membrane. scispace.com
The interaction leads to changes in the fluidity and thickness of the lipid bilayer. scispace.com At lower concentrations, DDAO can induce the formation of defects and pores in the membrane, leading to increased permeability. scispace.comnih.gov As the concentration of DDAO increases, it can lead to the complete disruption of the bilayer and the formation of mixed micelles containing both phospholipids (B1166683) and surfactant molecules. scispace.com The molar partition coefficient, which describes the distribution of the surfactant between the membrane and the aqueous phase, has been determined through such studies for various model membranes. nih.govresearchgate.net
| Model Membrane Composition | Kp Value |
|---|---|
| Dioleoylphosphatidylcholine (DOPC) | 2262 ± 379 |
| DOPC-Cholesterol (2:1) | 2092 ± 594 |
The interaction between surfactants and proteins is crucial in many biological and industrial processes. MD simulations serve as a powerful tool to investigate the formation and structure of protein-DDAO complexes. nih.gov These simulations can provide a step-by-step view of how DDAO interacts with a protein surface, which can lead to protein unfolding at concentrations above the critical micelle concentration (CMC). nih.gov
Studies on globular proteins like β-lactoglobulin have shown that DDAO has limited interaction below its CMC. nih.gov However, at higher concentrations, the surfactant can induce conformational changes, leading to a complex that resembles a protein-decorated micelle. nih.gov These computational models help interpret experimental data and provide insights into the mechanisms of surfactant-induced protein denaturation and the structure of the resulting complexes. nih.gov
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations provide a deeper understanding of the electronic structure and energetics of molecules. Methods like Ab Initio and Density Functional Theory (DFT) are used to study fundamental properties of DDAO, such as its interactions with water molecules and the nature of the forces between surfactant molecules.
The interaction of the DDAO headgroup with surrounding water molecules is critical to its surfactant properties. Quantum chemical calculations can precisely model the hydration shell of the amine oxide group. These studies focus on determining the binding energies of water molecules, the geometry and strength of hydrogen bonds, and the extent of charge transfer between the surfactant headgroup and water. nih.gov
The N-oxide group is a potent proton acceptor, forming strong hydrogen bonds with water. nih.gov Calculations can reveal the preferred coordination number of water around the headgroup and the energetic favorability of these interactions. The analysis of charge transfer helps to quantify the electronic redistribution that occurs upon hydrogen bond formation, which is a key aspect of the solvation process. researcher.lifenih.gov
Advanced Analytical and Spectroscopic Characterization Techniques in N,n Dimethyl 1 Dodecanamine N Oxide Research
Spectroscopic Methods for Molecular and Supramolecular Structure Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure and understanding the intermolecular interactions of N,N-dimethyldodecylamine N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of N,N-dimethyldodecylamine N-oxide molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In studies of N,N-dimethyl dodecyl amine (DDA), a precursor to the N-oxide, ¹H NMR chemical shifts have been identified at δ 2.3 (t, -NCH₂-), 2.2 (s, -N(CH₃)₂), 1.5 (-CH₂CH₃), 1.2-1.4 (-CH₂-), and 0.9 (t, -CH₃). researchgate.net For the N-oxide form, the pKa values have been determined by tracking the pH-dependent chemical shifts in both ¹H and ¹³C NMR spectra. researchgate.net These shifts are sensitive to the protonation state of the amine oxide headgroup. researchgate.net The behavior of chemical shifts differs for atoms close to the nitrogen versus those farther down the alkyl chain, particularly at concentrations above the critical micelle concentration (CMC), where micelle size and ionization state influence the local chemical environment. researchgate.net
Variable temperature ¹H NMR, in conjunction with other techniques, has been used to investigate the compositional and structural properties of systems containing N,N-dimethyldodecylamine N-oxide, particularly in mixed surfactant solutions at low temperatures. worktribe.comnih.gov
| Assignment | ¹H NMR Chemical Shift (δ, ppm) for DDA researchgate.net | ¹³C NMR Chemical Shift (δ, ppm) for CNOs (range) researchgate.net |
|---|---|---|
| -N(CH₃)₂ | 2.2 (singlet) | 55.8–57.1 |
| -NCH₂- (Position 3) | 2.3 (triplet) | 69.2–70.6 |
| -CH₂- (Position 4) | 1.2-1.4 | 25.7–26.2 |
| -CH₂- (Position 5) | 22.5–23.2 | |
| -CH₂- (Positions 6-9) | 28.9–29.5 | |
| -CH₂- (Position 10) | 31.7–31.8 | |
| -CH₂- (Position 11) | 1.5 | 22.4–22.5 |
| Terminal -CH₃ (Position 12) | 0.9 (triplet) | 13.6–13.7 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within the N,N-dimethyldodecylamine N-oxide molecule. For its precursor, N,N-Dimethyl Dodecylamine (B51217) (DDA), characteristic -CH₂ stretching bands are observed around 2924 cm⁻¹ and 2854 cm⁻¹. researchgate.net The C-N stretching vibration is typically found near 1042 cm⁻¹. researchgate.net The presence of the N-oxide group introduces a characteristic vibrational band, which distinguishes it from its parent amine.
Scattering Techniques for Aggregate and Membrane Structure Analysis
Scattering techniques are indispensable for characterizing the size, shape, and arrangement of the larger structures, such as micelles and bilayers, that N,N-dimethyldodecylamine N-oxide forms in solution.
Small-Angle X-ray Scattering (SAXS) for Protein-Surfactant Complexes
Small-Angle X-ray Scattering (SAXS) is a key technique for analyzing the structure of surfactant aggregates and their complexes with macromolecules like proteins. worktribe.com Research on the interaction between N,N-dimethyldodecylamine N-oxide and the protein β-lactoglobulin has shown that at concentrations above the CMC, the surfactant induces protein unfolding, leading to the formation of a protein-surfactant complex. nih.gov SAXS results confirm these structural changes, suggesting a complex structure that resembles a protein-decorated micelle. nih.gov Furthermore, SAXS has been utilized to study the structural properties of mixed surfactant systems containing N,N-dimethyldodecylamine N-oxide at various pH levels and low temperatures, revealing the formation of hydrated crystals and micelles. worktribe.comnih.gov
Small-Angle Neutron Scattering (SANS) for Bilayer and Aggregate Geometry
Small-Angle Neutron Scattering (SANS) provides complementary information to SAXS and is particularly useful for studying the structure of micelles and lipid bilayers. SANS studies have been used to determine the aggregation number and shape of N,N-dimethyldodecylamine N-oxide micelles in aqueous solutions. nih.gov These studies found the micelles to be generally ellipsoidal, with axial ratios around 1.3-1.4. nih.gov
SANS has also been instrumental in investigating the influence of N,N-dimethyldodecylamine N-oxide on reconstituted ATPase in lipid vesicles. nih.gov The technique allowed for the estimation of bilayer thickness, showing that the surfactant can decrease the thickness of dioleoylphosphatidylcholine (diC18:1PC) bilayers by approximately 0.4 nm. nih.gov At higher concentrations, SANS detected the formation of mixed tubular micelles, correlating with a decrease in ATPase activity. nih.gov
Thermodynamic and Interfacial Property Characterization
Understanding the thermodynamic and interfacial properties of N,N-dimethyldodecylamine N-oxide is crucial for its application as a surfactant. A key parameter is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. For N,N-dimethyldodecylamine N-oxide, the CMC in water is approximately 1-2 mM. anatrace.com Molecular dynamics simulations have been conducted to study the interfacial and structural properties of its micelles, showing an area per molecule of 94.8 Ų and an average of about 8 hydration water molecules per surfactant molecule. nih.gov These simulations, which align well with SANS measurements, provide insight into the molecular interactions governing micelle formation and stability. nih.gov
| Property | Value | Conditions |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~1-2 mM | In Water |
| Critical Micelle Concentration (CMC) | ~0.14 mM | In 0.1M NaCl |
| Area per Molecule at Interface | 94.8 Ų | In Micelle (from simulation) |
| Hydration Number | ~8 water molecules/surfactant | In Micelle (from simulation) |
Inability to Generate Article on "1-Dodecanamine, N,N-didodecyl-, N-oxide" Due to Lack of Specific Research Data
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research specifically focused on the chemical compound 1-Dodecanamine, N,N-didodecyl-, N-oxide (also known as tridodecylamine (B85476) N-oxide) for the advanced analytical and characterization techniques specified in the requested article outline.
The user's instructions required a thorough and scientifically accurate article structured around a detailed outline, focusing solely on "1-Dodecanamine, N,N-didodecyl-, N-oxide." This included sections on:
Isothermal Titration Calorimetry (ITC) for Complexation Studies
Surface Tension Measurements for Critical Micelle Concentration Determination
High-Performance Liquid Chromatography (HPLC) Analysis
Fluorescent Probe Leakage Assays for Membrane Permeability
Turbidimetry for Liposome Solubilization and Particle Size Dynamics
Despite extensive searches, no specific studies, detailed research findings, or data tables could be located for "1-Dodecanamine, N,N-didodecyl-, N-oxide" utilizing these particular methods.
The available scientific literature in these areas predominantly features a different, more common, and structurally distinct amine oxide: N,N-dimethyldodecylamine N-oxide (DDAO or LDAO). While related, DDAO possesses two methyl groups and one dodecyl group attached to the nitrogen atom, whereas the requested compound has three dodecyl chains. This structural difference results in significantly different physicochemical properties and behaviors, making it scientifically inaccurate to extrapolate data from DDAO to "1-Dodecanamine, N,N-didodecyl-, N-oxide."
Therefore, generating an article that is both scientifically accurate and strictly adheres to the user's explicit constraint of focusing solely on "1-Dodecanamine, N,N-didodecyl-, N-oxide" is not possible based on the current body of published scientific research. Fulfilling the request would require fabricating data or violating the core negative constraint of the prompt.
Research Applications and Functionalization Potentials of N,n Dimethyl 1 Dodecanamine N Oxide
Applications in Biochemical and Biophysical Experimentation
Commonly known as Lauryldimethylamine N-oxide (LDAO), this zwitterionic surfactant is a crucial tool in biochemistry and biophysics. wikipedia.org Its non-denaturing nature at low concentrations makes it particularly valuable for handling sensitive biological macromolecules. wikipedia.org
The study of membrane proteins is notoriously challenging due to their hydrophobic nature, which requires their extraction from the lipid bilayer for analysis. N,N-Dimethyl-1-Dodecanamine N-Oxide is a highly effective detergent for this purpose. cymitquimica.com It is widely used to solubilize proteins and to investigate the conformation and molecular interactions of macromolecules. chemimpex.comnih.gov
Its efficacy is highlighted by its inclusion among the five detergents responsible for crystallizing approximately 50% of known membrane protein structures. orgsyn.org A landmark achievement facilitated by this compound was the crystallization of KcsA, the first structure of a potassium channel to be determined. orgsyn.org The amphiphilic nature of the molecule allows it to disrupt the cell membrane and form micelles around the hydrophobic regions of the protein, effectively extracting it into an aqueous solution while preserving its native structure. This solubilization is a critical first step for various downstream applications, including purification and structural determination by techniques like X-ray crystallography. wikipedia.orgorgsyn.org In addition to crystallography, it is frequently used for the solubilization of transport proteins for other biophysical characterizations. wikipedia.org
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₃₁NO | cymitquimica.com |
| Molecular Weight | 229.4 g/mol | nih.gov |
| Classification | Amine oxide, Zwitterionic Surfactant | wikipedia.orgcymitquimica.com |
| Critical Micelle Concentration (CMC) | 1-2 mM in H₂O | nih.govorgsyn.org |
| Solubility | ≥30% in water at 20°C | cymitquimica.com |
N,N-Dimethyl-1-Dodecanamine N-Oxide serves not only as a solubilizing agent but also as a modulator of enzyme activity, a property that is crucial for in-vitro studies and reconstitution experiments. drugbank.com In laboratory settings, it acts as a stabilizing agent for enzymes, which is essential for maintaining their activity during experiments. drugbank.com
Detailed studies on the sarcoplasmic reticulum Ca²⁺-transporting ATPase (SERCA) have demonstrated the compound's complex effects. When the ATPase is reconstituted into certain artificial lipid vesicles, the surfactant can stimulate its activity. For instance, in dierucoylphosphatidylcholine vesicles, it increased ATPase activity from 14.2 IU/mg to 32.5 IU/mg. However, the effect can be twofold; in other lipid environments like dilauroylphosphatidylcholines, the compound stimulates ATPase activity at low concentrations but causes inhibition at higher concentrations. acs.org This modulation is linked to changes in the physical parameters of the lipid bilayer, such as hydrophobic thickness, dipole potential, and curvature frustration, which in turn affect the enzyme's conformational state and function.
The detergent properties of N,N-Dimethyl-1-Dodecanamine N-Oxide make it an effective agent for cell lysis, the process of breaking open cells to release their contents for analysis. It has been specifically used in the preparation of samples for western blot analysis, where it is employed for the lysis and resuspension of cell pellets. nih.govnih.gov Its ability to disrupt cellular membranes allows for the efficient extraction of intracellular components, including proteins and nucleic acids. chemimpex.com Furthermore, studies on rat thymocytes have examined its cytotoxic effects, noting that at a concentration of 100 µM, it significantly increases cell lethality, a direct consequence of compromised cell membrane integrity. researchgate.net This application is fundamental for a wide range of molecular biology techniques that require access to the cell's interior.
Roles as Catalysts in Organic Reactions
Beyond its biochemical applications, N,N-Dimethyl-1-Dodecanamine N-Oxide and related amine oxides have been noted for their roles in organic synthesis. While the broader class of amine oxides is employed as oxidants for various chemical transformations, researchgate.net a specific and significant application of N,N-Dimethyl-1-Dodecanamine N-Oxide has been demonstrated in accelerating synthetic reactions.
A notable example is its use in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. acs.orgnih.gov Research has shown that the addition of this surfactant strongly accelerates the conjugation reaction, enhancing the kinetics to completion within an hour. nih.gov The compound was found to accelerate the reaction rate by 4000 M⁻¹ s⁻¹, a 100-fold increase compared to reactions accelerated by other detergents. nih.gov This rate enhancement not only speeds up the synthesis but also substantially improves the efficiency of the conjugation process, facilitating the formation of larger, more complex molecules like conjugate vaccines. acs.orgnih.gov This demonstrates its function as a reaction enhancer or promoter in advanced organic synthesis.
| Reaction Type | Effect of N,N-Dimethyl-1-Dodecanamine N-Oxide | Application Example | Source(s) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Significantly enhances reaction kinetics (100-fold faster) | Generation of conjugate vaccines | acs.orgnih.gov |
| General Oxidation | Amine oxides can act as oxidants | Accomplishing important organic reactions | researchgate.net |
Advanced Materials Science Applications
The self-assembling properties of surfactants like N,N-Dimethyl-1-Dodecanamine N-Oxide are being harnessed in the field of materials science, particularly for the bottom-up synthesis of structured nanomaterials.
In the synthesis of nanoparticles, surfactants play a critical role as templates, capping agents, or morphology directors. They can form micelles or other ordered structures in solution that act as nanoreactors, constraining the growth of nanoparticles and thereby controlling their size, shape, and porosity. rsc.org The addition of surfactants can fundamentally alter the properties of the resulting nanomaterials; for example, their presence during the synthesis of iron oxide nanoparticles can introduce mesopores that are otherwise absent. rsc.org
Computer simulations have further elucidated that surfactant properties, such as the flexibility of the surfactant film in a microemulsion, directly impact the final characteristics of the synthesized nanoparticles. mdpi.com A more flexible surfactant can lead to larger and more polydisperse nanoparticles and can even influence the structure of bimetallic particles, causing a transition from a nanoalloy to a core-shell configuration. mdpi.com While general surfactants are used, a specific reference highlights the use of amine oxide surfactants in the "mediated synthesis of plate-based gold nanocrystals," confirming the utility of this specific chemical class in creating advanced metallic nanostructures. acs.org
Environmental Fate and Degradation Mechanisms of N,n Dimethyl 1 Dodecanamine N Oxide in Research
Biodegradation Pathways and Kinetics
Biodegradation is a primary mechanism for the removal of organic compounds from the environment. For amine oxide-based surfactants, this process is generally efficient under both aerobic and anaerobic conditions. nih.govresearchgate.net
Studies on various fatty amine oxides have demonstrated that they are readily biodegradable under aerobic conditions. nih.govresearchgate.net The rate and extent of this degradation can be influenced by the molecular structure of the surfactant, its initial concentration, and the pH of the environment. nih.gov
Table 1: General Biodegradability of Amine Oxide Surfactants
| Surfactant Type | Condition | Biodegradability | Reference |
|---|---|---|---|
| Fatty Amine Oxides | Aerobic | Readily Biodegradable | nih.gov |
| Fatty Amido Amine Oxide | Aerobic | Readily Biodegradable | nih.gov |
| Fatty Amine Oxides | Anaerobic | Variable | nih.gov |
| Alkyl Amido Amine Oxide | Anaerobic | Readily Biodegradable | nih.gov |
This table provides a general overview of the biodegradability of different types of amine oxide surfactants based on available research.
The biodegradation of long-chain alkylamines and their derivatives, including amine oxides, is thought to proceed through the cleavage of the carbon-nitrogen bond. nih.gov This initial step is a critical part of the degradation cascade.
For long-chain alkylamines, a common metabolic pathway involves the initial oxidation of the alkyl chain to an aldehyde, which is then further oxidized to a carboxylic acid (fatty acid). nih.govoup.com These fatty acids can then be metabolized by microorganisms through the β-oxidation pathway. oup.com In the case of tertiary amines, the metabolism is primarily mediated by cytochrome P-450 and mixed-function amine oxidase (MFAO), leading to α-carbon oxidation and N-oxidation, respectively. nih.gov
While specific metabolic intermediates for 1-Dodecanamine, N,N-didodecyl-, N-oxide have not been characterized, it is hypothesized that its degradation would follow a similar pattern, involving the sequential oxidation of its three dodecyl chains. The N-oxide group itself can also undergo reduction to the corresponding tertiary amine.
The oxidation of the alkyl chains of amine oxides is a key step in their biodegradation. This process is believed to be initiated by enzymes that catalyze the hydroxylation of the terminal methyl group (ω-oxidation) or at the carbon atom adjacent to the nitrogen atom (α-oxidation). Following initial oxidation, further enzymatic reactions lead to the formation of aldehydes and then carboxylic acids. researchgate.net
The reduction of the amine oxide functionality to the corresponding tertiary amine is another important transformation. This can occur through enzymatic pathways. For instance, in liver preparations, the reduction of tertiary amine N-oxides is catalyzed by enzymes such as aldehyde oxidase. acs.org While this is a metabolic pathway in organisms, similar enzymatic reductions could potentially occur in microbial communities in the environment.
Table 2: Proposed General Biodegradation Pathways for Amine Oxides
| Pathway | Initial Step | Key Intermediates | Final Products |
|---|---|---|---|
| Alkyl Chain Oxidation | ω-oxidation of terminal methyl group | ω-amino fatty acids, ω-oxo fatty acids | Carbon dioxide, Water, Ammonia |
| C-N Bond Fission | Cleavage of the C-N bond | Alkanals, Fatty acids | Carbon dioxide, Water, Ammonia |
| Amine Oxide Reduction | Enzymatic reduction of N-oxide | Corresponding tertiary amine | Further degradation products |
This table outlines the generally accepted biodegradation pathways for amine oxide surfactants based on existing literature.
Abiotic Degradation Studies (e.g., Atmospheric Photolysis of Related Amines)
Abiotic degradation processes, such as photolysis, can also contribute to the environmental fate of chemical compounds. For surfactants like 1-Dodecanamine, N,N-didodecyl-, N-oxide, which have very low volatility, atmospheric photolysis is not considered a significant degradation pathway. However, photolysis in aqueous environments can be relevant.
The photodegradation of organic compounds in water can occur through two main mechanisms: direct photolysis, where the compound itself absorbs sunlight and is transformed, and indirect photolysis, where other substances in the water absorb sunlight and produce reactive species (like hydroxyl radicals) that then degrade the compound. nih.govyoutube.comnih.gov
While specific studies on the aqueous photolysis of 1-Dodecanamine, N,N-didodecyl-, N-oxide are not available, research on other organic pollutants in water indicates that both direct and indirect photolysis can be important degradation routes. nih.gov The rate of these processes is influenced by factors such as water depth and the amount of dissolved organic carbon. nih.gov Given the chemical structure of amine oxides, they are not expected to be highly susceptible to direct photolysis by sunlight. However, indirect photolysis mediated by naturally occurring photosensitizers in surface waters could contribute to their transformation over time.
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing N,N-dimethyldodecylamine N-oxide?
Answer:
The compound is typically synthesized via oxidation of N,N-dimethyldodecylamine using hydrogen peroxide or ozone. Key steps include:
- Synthesis : Reacting the tertiary amine precursor with 30% H₂O₂ at 60–80°C for 6–12 hours under controlled pH (neutral to slightly acidic) .
- Purification : Recrystallization from ethanol or acetone to achieve >95% purity, confirmed by melting point analysis (132–133°C) .
- Characterization :
Basic: What are the critical physicochemical properties of N,N-dimethyldodecylamine N-oxide relevant to experimental design?
Answer:
These properties influence its use in aqueous systems (e.g., micelle formation) and thermal stability during storage .
Basic: How is N,N-dimethyldodecylamine N-oxide applied in membrane protein solubilization studies?
Answer:
As a zwitterionic surfactant, it solubilizes membrane proteins by:
- Disrupting lipid-protein interactions via its polar N-oxide head and hydrophobic C12 chain .
- Maintaining protein stability at concentrations of 0.1–1% (w/v), with critical micelle concentration (CMC) ~1–2 mM .
- Example protocol: Incubate membrane fractions with 0.5% surfactant for 1 hour at 4°C, followed by ultracentrifugation to isolate solubilized proteins .
Advanced: What molecular mechanisms underlie its role in enhancing pollutant biodegradation?
Answer:
In environmental remediation, the compound:
- Increases bioavailability of hydrophobic pollutants (e.g., PAHs) by forming micelles that partition contaminants into aqueous phases .
- Modifies microbial cell membrane permeability, promoting uptake of pollutants. Studies show a 30–50% increase in degradation rates at 0.05–0.1 mM concentrations .
- Synergizes with Pseudomonas spp. by stabilizing extracellular enzymes, as shown in soil slurry experiments .
Advanced: How do toxicokinetic studies inform its metabolic fate in biological systems?
Answer:
- Rodent Models : 75% of an oral dose is excreted within 24 hours (50% urine, 25% feces), with 1.5% retained in the liver .
- Human Volunteers : Rapid excretion (37–50% in urine, 18% in feces) and minimal tissue retention (<0.1%) .
- Metabolites : Alkyl chain degradation to 4-carbon acids (e.g., butyric acid derivatives), confirmed via LC-MS .
Advanced: Does N,N-dimethyldodecylamine N-oxide pose mutagenic risks in vitro?
Answer:
- Structural Considerations : Unlike aromatic N-oxides (e.g., quindoxin), aliphatic amine oxides like this compound lack conjugated systems that generate mutagenic nitrenium ions .
- Ames Test Data : Negative in Salmonella typhimurium TA98/TA100 strains at ≤500 µg/plate, supporting low mutagenic potential .
- SAR Analysis : Substructure fingerprints indicate no alert for mutagenicity in aliphatic N-oxides .
Advanced: What analytical methods enable sensitive detection and quantification in complex matrices?
Answer:
- UHPLC-MS/MS :
- On-line SPE : Reduces matrix interference in environmental water samples, achieving 95% recovery .
Advanced: How do its thermodynamic properties affect interactions in mixed surfactant systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
